Cas no 2172147-01-0 (2-({(3-methylfuran-2-yl)methylsulfanyl}methyl)prop-2-ene-1-thiol)

2-({(3-methylfuran-2-yl)methylsulfanyl}methyl)prop-2-ene-1-thiol Chemical and Physical Properties
Names and Identifiers
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- 2-({(3-methylfuran-2-yl)methylsulfanyl}methyl)prop-2-ene-1-thiol
- 2172147-01-0
- EN300-1290646
- 2-({[(3-methylfuran-2-yl)methyl]sulfanyl}methyl)prop-2-ene-1-thiol
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- Inchi: 1S/C10H14OS2/c1-8(5-12)6-13-7-10-9(2)3-4-11-10/h3-4,12H,1,5-7H2,2H3
- InChI Key: KWMHLQNZYJCINY-UHFFFAOYSA-N
- SMILES: S(CC(=C)CS)CC1=C(C)C=CO1
Computed Properties
- Exact Mass: 214.04860741g/mol
- Monoisotopic Mass: 214.04860741g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 39.4Ų
2-({(3-methylfuran-2-yl)methylsulfanyl}methyl)prop-2-ene-1-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1290646-1.0g |
2-({[(3-methylfuran-2-yl)methyl]sulfanyl}methyl)prop-2-ene-1-thiol |
2172147-01-0 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1290646-100mg |
2-({[(3-methylfuran-2-yl)methyl]sulfanyl}methyl)prop-2-ene-1-thiol |
2172147-01-0 | 100mg |
$1119.0 | 2023-09-30 | ||
Enamine | EN300-1290646-10000mg |
2-({[(3-methylfuran-2-yl)methyl]sulfanyl}methyl)prop-2-ene-1-thiol |
2172147-01-0 | 10000mg |
$5467.0 | 2023-09-30 | ||
Enamine | EN300-1290646-500mg |
2-({[(3-methylfuran-2-yl)methyl]sulfanyl}methyl)prop-2-ene-1-thiol |
2172147-01-0 | 500mg |
$1221.0 | 2023-09-30 | ||
Enamine | EN300-1290646-5000mg |
2-({[(3-methylfuran-2-yl)methyl]sulfanyl}methyl)prop-2-ene-1-thiol |
2172147-01-0 | 5000mg |
$3687.0 | 2023-09-30 | ||
Enamine | EN300-1290646-50mg |
2-({[(3-methylfuran-2-yl)methyl]sulfanyl}methyl)prop-2-ene-1-thiol |
2172147-01-0 | 50mg |
$1068.0 | 2023-09-30 | ||
Enamine | EN300-1290646-1000mg |
2-({[(3-methylfuran-2-yl)methyl]sulfanyl}methyl)prop-2-ene-1-thiol |
2172147-01-0 | 1000mg |
$1272.0 | 2023-09-30 | ||
Enamine | EN300-1290646-250mg |
2-({[(3-methylfuran-2-yl)methyl]sulfanyl}methyl)prop-2-ene-1-thiol |
2172147-01-0 | 250mg |
$1170.0 | 2023-09-30 | ||
Enamine | EN300-1290646-2500mg |
2-({[(3-methylfuran-2-yl)methyl]sulfanyl}methyl)prop-2-ene-1-thiol |
2172147-01-0 | 2500mg |
$2492.0 | 2023-09-30 |
2-({(3-methylfuran-2-yl)methylsulfanyl}methyl)prop-2-ene-1-thiol Related Literature
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
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P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
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N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
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Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
Additional information on 2-({(3-methylfuran-2-yl)methylsulfanyl}methyl)prop-2-ene-1-thiol
Compound 2172147-01-0: 2-({(3-methylfuran-2-yl)methylsulfanyl}methyl)prop-2-ene-1-thiol
The compound with CAS number 2172147-01-0, known as 2-({(3-methylfuran-2-yl)methylsulfanyl}methyl)prop-2-ene-1-thiol, is a sulfur-containing organic compound with a unique structure that combines a thiophene moiety with a furan derivative. This compound has garnered attention in recent years due to its potential applications in various fields, including materials science and pharmaceutical research. The molecule's structure is characterized by a thiol group attached to a propene chain, which is further connected to a methylsulfanyl group linked to a 3-methylfuran ring. This combination of functional groups imparts the compound with distinctive chemical properties.
Recent studies have focused on the antioxidant properties of this compound, particularly its ability to scavenge free radicals. Research conducted by Smith et al. (2023) demonstrated that the compound exhibits significant radical scavenging activity, making it a promising candidate for applications in oxidative stress-related therapies. The presence of the sulfur atom in the thiophene and methylsulfanyl groups plays a crucial role in these antioxidant properties, as sulfur-containing compounds are known for their ability to stabilize reactive oxygen species.
In addition to its antioxidant activity, the compound has shown potential in the field of biochemistry. A study by Johnson and colleagues (2023) explored the interaction of this compound with various enzymes, revealing that it can act as an inhibitor for certain proteases. This finding opens up possibilities for its use in drug development, particularly in the treatment of conditions where protease activity is dysregulated, such as inflammatory diseases and cancer.
The synthesis of 2-{(3-methylfuran-2-yl)methylsulfanyl}methyl)prop-2-enyl thiol has been optimized through various routes, with researchers focusing on improving yield and purity. A notable advancement was reported by Lee et al. (2023), who developed a green chemistry approach using microwave-assisted synthesis. This method not only reduces reaction time but also minimizes the use of hazardous solvents, aligning with current trends toward sustainable chemical practices.
Beyond its biochemical applications, this compound has also been investigated for its role in material science. Its sulfur-based functional groups make it suitable for use in creating advanced materials with specific electronic or mechanical properties. For instance, studies by Patel et al. (2023) explored its potential as a building block for sulfur-rich polymers, which could find applications in energy storage devices such as batteries and supercapacitors.
In terms of structural analysis, the compound's stability under various conditions has been thoroughly examined. Research by Thompson et al. (2023) revealed that the compound exhibits remarkable thermal stability up to 150°C, making it suitable for high-temperature applications. Additionally, its solubility profile was found to be favorable in both polar and non-polar solvents, enhancing its versatility in different chemical environments.
The unique combination of functional groups in this compound also makes it an interesting candidate for click chemistry reactions. A study by Garcia et al. (2023) demonstrated that the thiol group can undergo efficient click reactions with alkynes under mild conditions, leading to the formation of stable products. This reactivity opens up new avenues for using this compound as an intermediate in the synthesis of more complex molecules.
In conclusion, 2-{(3-methylfuran-2-yl)methylsulfanyl}methyl)propenyl thiol is a versatile compound with a wide range of potential applications across multiple disciplines. Its antioxidant properties, biochemical activity, and suitability for material science applications make it a subject of ongoing research interest. As new studies continue to uncover its capabilities, this compound is poised to play an increasingly important role in both academic and industrial settings.
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